tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate

Lipophilicity Drug-likeness Permeability

tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate (CAS 1956327-73-3) is a Boc-protected 2,5-diaminopyridine derivative bearing a cyclopropylmethyl substituent at the 4-amino position. With a molecular formula of C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol , this compound belongs to a privileged scaffold class extensively utilized in kinase inhibitor design.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
Cat. No. B15055545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(C(=C1)NCC2CC2)N
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-12-6-11(10(15)8-17-12)16-7-9-4-5-9/h6,8-9H,4-5,7,15H2,1-3H3,(H2,16,17,18,19)
InChIKeyRSYWVUOWTXRUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate: A Differentiated Diaminopyridine Intermediate for Kinase-Targeted Synthesis Programs


tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate (CAS 1956327-73-3) is a Boc-protected 2,5-diaminopyridine derivative bearing a cyclopropylmethyl substituent at the 4-amino position. With a molecular formula of C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol [1], this compound belongs to a privileged scaffold class extensively utilized in kinase inhibitor design. The 2-aminopyridine core functions as a hinge-binding motif recognized across multiple kinase families including c-MET, FLT3, Mps1/TTK, and JAK [2]. The Boc protecting group at the 2-position enables selective downstream functionalization, while the free 5-amino group and the cyclopropylmethyl-substituted 4-amino group provide two distinct vectors for further elaboration. The compound is commercially available at purities of 95–98% from multiple vendors , positioning it as a strategic building block for medicinal chemistry programs targeting ATP-competitive kinase inhibitors.

Why Unsubstituted or Simply Substituted Diaminopyridines Cannot Substitute for tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate in Targeted Synthesis


Simple analogs such as 2,5-diaminopyridine (MW 109.13) or N2-Boc-pyridine-2,5-diamine (MW 209.24) lack the cyclopropylmethyl substituent, which is a recognized pharmacophoric element in multiple patent families including CETP inhibitors (US9199967B2, Dr. Reddy's Laboratories) [1] and TAM family kinase inhibitors [2]. The cyclopropylmethyl group contributes to lipophilicity (computed LogP of 2.83 for the target vs. 0.50–2.67 for the unsubstituted Boc analog) , modulates hydrogen-bonding capacity, and provides a conformationally constrained aliphatic moiety that can exploit hydrophobic pockets or influence selectivity profiles. Regioisomeric analogs such as tert-butyl (4-aminopyridin-2-yl)carbamate (CAS 1266119-48-5) place the free amino group at a position less conducive to the 2,5-diaminopyridine hinge-binding geometry critical for kinase engagement [3]. These structural differences are not cosmetic—they determine whether a building block can faithfully reproduce the SAR trends observed in lead series derived from cyclopropylmethyl-containing diaminopyridine scaffolds.

Quantitative Differentiation Evidence for tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate Against Closest Structural Analogs


Lipophilicity and Hydrogen-Bonding Capacity Differentiation vs. N2-Boc-pyridine-2,5-diamine

The cyclopropylmethyl substituent in the target compound increases computed LogP by 0.43 to 0.83 log units relative to the unsubstituted N2-Boc-pyridine-2,5-diamine (CAS 220731-04-4), while increasing the molecular weight from 209.24 to 278.35 g/mol and adding one hydrogen-bond donor. The target compound has LogP 2.83 (LeYan computed) vs. LogP 0.50–2.67 for the comparator . The increased lipophilicity and additional H-bond donor (3 vs. 2) expand the physicochemical property space accessible to the resulting final compounds, which is critical for optimizing permeability and oral bioavailability in kinase inhibitor programs [1].

Lipophilicity Drug-likeness Permeability Medicinal Chemistry

Regiochemical Differentiation: 2,5-Diaminopyridine Hinge-Binder Geometry Preserved vs. 2,4-Regioisomers

The target compound maintains the 2,5-diaminopyridine substitution pattern, which positions the 2-amino group and pyridine N1 for bidentate hydrogen bonding to the kinase hinge region—a binding mode crystallographically validated for Mps1/TTK inhibitors with IC₅₀ values as low as 5.3 nM [1]. Regioisomeric tert-butyl (4-aminopyridin-2-yl)carbamate (CAS 1266119-48-5) places the free amino group at the 4-position rather than the 5-position, disrupting the 2,5-diamino geometry and altering the vector of the second amino substituent relative to the hinge-binding 2-aminopyridine core . In the Mps1 inhibitor series, the 5-amino substituent was critical for inducing the selectivity-conferring flipped-peptide conformation (Cys604 carbonyl flip) observed in co-crystal structures [1].

Kinase hinge binder Regiochemistry Mps1/TTK Structure-based design

Cyclopropylmethyl Pharmacophore Prevalence in Patented Kinase and CETP Inhibitor Series

The N-cyclopropylmethyl substituent appears as a key pharmacophoric element in multiple patent families. Dr. Reddy's CETP inhibitor patent (US9199967B2) explicitly claims cycloalkylpyridin-2-amine derivatives, with cyclopropylmethyl appearing in representative compounds [1]. Similarly, a TAM family kinase inhibitor patent application (US20170022189A1) explicitly claims tert-butyl carbamate-protected aminopyridine intermediates bearing cyclopropylmethyl groups [2]. In contrast, the unsubstituted N2-Boc-pyridine-2,5-diamine (CAS 220731-04-4) and the simple methyl-substituted analogs are not specifically claimed as privileged intermediates in these patent families, suggesting that the cyclopropylmethyl moiety provides distinct intellectual property and SAR advantages.

CETP inhibitor Patent landscape Cyclopropylmethyl pharmacophore TAM kinase

Synthetic Efficiency: One Intermediate, Three Orthogonally Addressable Functional Handles

The target compound provides three synthetically distinguishable functional handles: (1) the Boc-protected 2-amino group, which can be selectively deprotected under acidic conditions (TFA or HCl) to reveal a free amine for coupling; (2) the free 5-amino group, available for immediate acylation, sulfonylation, or reductive amination without affecting the Boc group; and (3) the 4-(cyclopropylmethyl)amino group, which can participate in further N-alkylation or remain as a pharmacophoric substituent. This orthogonal reactivity profile contrasts with 2,5-diaminopyridine (CAS 4318-76-7, pKa 6.48) [1], where both amino groups have similar nucleophilicity, necessitating protecting group manipulation and reducing synthetic efficiency. In kinase inhibitor programs, 2-aminopyridine hinge binders routinely achieve potencies in the 3–80 nM range across c-Met, Flt3, Ron, and TrkA [2], underscoring the value of building blocks that streamline access to this scaffold.

Orthogonal protection Building block Parallel synthesis Kinase library

Recommended Application Scenarios for tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate Based on Quantitative Evidence


Parallel Synthesis of 2,5-Diaminopyridine-Based Kinase Inhibitor Libraries with Hinge-Binding Cores

Medicinal chemistry teams constructing focused kinase inhibitor libraries should prioritize this building block when the target kinase family (c-Met, Mps1/TTK, FLT3, TAM family, JAK) is known to accommodate 2-aminopyridine hinge binders achieving IC₅₀ values in the low nanomolar range (3–80 nM) [1]. The orthogonal Boc protection at the 2-amino position enables sequential library diversification: the free 5-amino group can be elaborated first via amide coupling or Buchwald-Hartwig amination, followed by Boc deprotection and introduction of a second diversity element at the 2-position. This two-step parallel synthesis strategy is not feasible with unprotected 2,5-diaminopyridine, where both amino groups react with comparable nucleophilicity [2].

CETP Inhibitor Lead Optimization Programs Requiring Cycloalkylpyridin-2-amine Scaffolds

Research groups pursuing CETP inhibition should procure this building block to access the cycloalkylpyridin-2-amine chemotype specifically claimed in US9199967B2 [3]. The cyclopropylmethyl group at the 4-amino position mirrors the substitution pattern found in representative compounds from the Dr. Reddy's CETP inhibitor series, where clinical-stage CETP inhibitors have demonstrated HDL elevation of 30–110% [4]. Using this pre-functionalized intermediate avoids the need for late-stage cyclopropylmethyl introduction via reductive amination, which can be low-yielding on highly functionalized advanced intermediates.

Mps1/TTK Inhibitor Development Targeting the Flipped-Peptide Hinge Conformation

The 2,5-diaminopyridine scaffold of this building block aligns with the core structure of Mps1 kinase inhibitors that achieve IC₅₀ values as low as 5.3 nM and induce the selectivity-conferring Cys604 carbonyl flipped-peptide conformation [5]. The free 5-amino group provides a vector for introducing substituents that exploit the unique conformational state of the Mps1 hinge region, a structural feature not accessible with 2,4-diaminopyridine regioisomers. Procurement of this specific building block ensures that SAR exploration begins from a scaffold pre-validated in co-crystal structures (PDB entries associated with the Mps1 inhibitor series).

Building Block Procurement for Multi-Target Kinase Probe Synthesis

Contract research organizations (CROs) and academic core facilities engaged in multi-target kinase inhibitor synthesis will benefit from the three orthogonally addressable functional handles provided by this single building block . The compound eliminates 2–3 synthetic steps (N-Boc protection, cyclopropylmethyl N-alkylation, and regioselective functionalization) relative to starting from 2,5-diaminopyridine [2]. With a LogP of 2.83 and 3 hydrogen-bond donors, it occupies a favorable drug-like property space that translates to final compounds more likely to meet permeability and solubility criteria [6], making it a high-leverage building block for hit-to-lead and lead optimization campaigns.

Quote Request

Request a Quote for tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.